molecular formula C9H6ClF3OS B1407556 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride CAS No. 1706430-16-1

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride

Cat. No.: B1407556
CAS No.: 1706430-16-1
M. Wt: 254.66 g/mol
InChI Key: DPNNJYVSXFBKDX-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride is a chemical compound with the molecular formula C9H6ClF3OS and a molecular weight of 254.66 g/mol . It is known for its unique structure, which includes a trifluoroethyl group attached to a benzoyl chloride moiety via a sulfanyl linkage. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride typically involves the reaction of 3-mercaptobenzoic acid with 2,2,2-trifluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The sulfanyl linkage provides a site for further chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar compounds to 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride include:

Compared to these similar compounds, this compound is unique due to its benzoyl chloride moiety, which provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

3-(2,2,2-trifluoroethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNJYVSXFBKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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